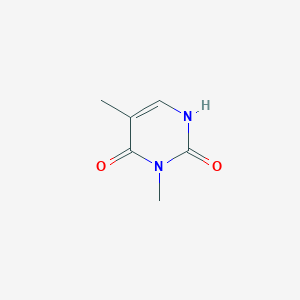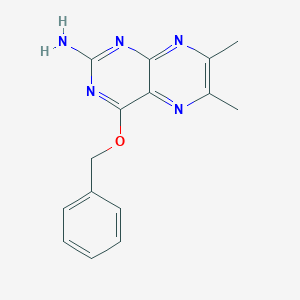
6,7-Dimethyl-4-phenylmethoxypteridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-Dimethyl-4-phenylmethoxypteridin-2-amine, also known as MPTP, is a synthetic compound that has been widely used in scientific research due to its ability to selectively destroy dopaminergic neurons in the brain. This compound was first synthesized in the 1970s as a potential drug for the treatment of Parkinson's disease, but its neurotoxicity was soon discovered. Despite its harmful effects, MPTP has since been used extensively in research to model Parkinson's disease in animals and to study the mechanisms of neurodegeneration.
作用機序
6,7-Dimethyl-4-phenylmethoxypteridin-2-amine is converted to its toxic metabolite, MPP+, by the enzyme monoamine oxidase B (MAO-B) in the brain. MPP+ is then taken up by dopaminergic neurons through the dopamine transporter and accumulates in the mitochondria, where it inhibits complex I of the electron transport chain, leading to mitochondrial dysfunction and cell death.
Biochemical and Physiological Effects
6,7-Dimethyl-4-phenylmethoxypteridin-2-amine causes selective destruction of dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels in the striatum and other parts of the brain. This results in motor deficits, including tremors, rigidity, and bradykinesia, as well as non-motor symptoms such as cognitive impairment and depression.
実験室実験の利点と制限
The advantages of using 6,7-Dimethyl-4-phenylmethoxypteridin-2-amine as a model for Parkinson's disease in animals include its ability to selectively destroy dopaminergic neurons and reproduce many of the symptoms of Parkinson's disease. However, there are also limitations to this model, including the fact that it does not fully replicate the progressive nature of the disease and the fact that it may not accurately reflect the underlying mechanisms of human Parkinson's disease.
将来の方向性
For research on 6,7-Dimethyl-4-phenylmethoxypteridin-2-amine and its role in Parkinson's disease include the development of new animal models that more accurately reflect the human disease, the identification of new targets for therapeutic intervention, and the development of new treatments that can slow or stop the progression of the disease. Additionally, research on the mechanisms of neurodegeneration in Parkinson's disease may lead to a better understanding of other neurodegenerative diseases and the development of new treatments for these conditions.
合成法
6,7-Dimethyl-4-phenylmethoxypteridin-2-amine can be synthesized through several methods, including the reaction of 4-phenyl-2-butanone with 2-amino-4-methylpyridine to form 4-phenyl-2-butanone-oxime, which is then converted to 6,7-Dimethyl-4-phenylmethoxypteridin-2-amine through a series of chemical reactions. Another method involves the reaction of 4-methyl-1,2,3,6-tetrahydropyridine with phenylmagnesium bromide to form a Grignard reagent, which is then reacted with 4-methoxybenzaldehyde to produce 6,7-Dimethyl-4-phenylmethoxypteridin-2-amine.
科学的研究の応用
6,7-Dimethyl-4-phenylmethoxypteridin-2-amine has been widely used in scientific research to model Parkinson's disease in animals. When administered to animals, 6,7-Dimethyl-4-phenylmethoxypteridin-2-amine selectively destroys dopaminergic neurons in the substantia nigra, leading to motor deficits and other symptoms similar to those seen in Parkinson's disease patients. This model has been used to study the mechanisms of neurodegeneration in Parkinson's disease and to test potential treatments.
特性
CAS番号 |
101092-03-9 |
|---|---|
製品名 |
6,7-Dimethyl-4-phenylmethoxypteridin-2-amine |
分子式 |
C15H15N5O |
分子量 |
281.31 g/mol |
IUPAC名 |
6,7-dimethyl-4-phenylmethoxypteridin-2-amine |
InChI |
InChI=1S/C15H15N5O/c1-9-10(2)18-13-12(17-9)14(20-15(16)19-13)21-8-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3,(H2,16,18,19,20) |
InChIキー |
WQJQFFJAILLJTD-UHFFFAOYSA-N |
SMILES |
CC1=C(N=C2C(=N1)C(=NC(=N2)N)OCC3=CC=CC=C3)C |
正規SMILES |
CC1=C(N=C2C(=N1)C(=NC(=N2)N)OCC3=CC=CC=C3)C |
溶解性 |
41.6 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



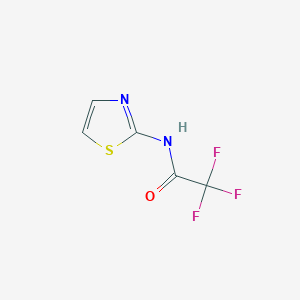
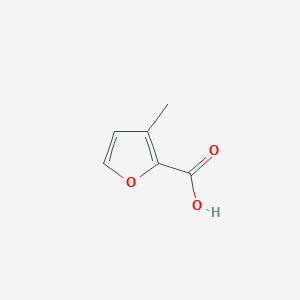
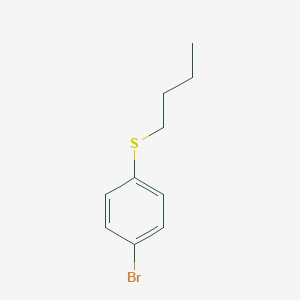




![3,7-Diazatricyclo[4.2.2.22,5]dodeca-9,11-diene-4,8-dione](/img/structure/B189704.png)


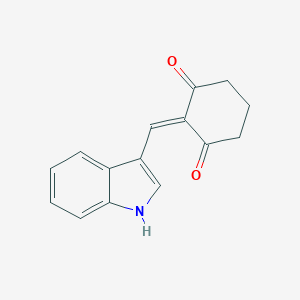
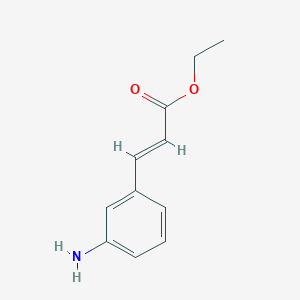
![3-Chloro-5-(phenylsulfonyl)tricyclo[2.2.1.02,6]heptane](/img/structure/B189713.png)
